Cas no 1289193-56-1 (3-Chloro-2-(cyclopentyloxy)pyridine)

3-Chloro-2-(cyclopentyloxy)pyridine 化学的及び物理的性質
名前と識別子
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- 3-Chloro-2-(cyclopentyloxy)pyridine
- Pyridine, 3-chloro-2-(cyclopentyloxy)-
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- インチ: 1S/C10H12ClNO/c11-9-6-3-7-12-10(9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2
- InChIKey: AWPCNBQOOZZCTF-UHFFFAOYSA-N
- ほほえんだ: C1(OC2CCCC2)=NC=CC=C1Cl
3-Chloro-2-(cyclopentyloxy)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM320305-5g |
3-Chloro-2-(cyclopentyloxy)pyridine |
1289193-56-1 | 95% | 5g |
$533 | 2024-08-02 | |
A2B Chem LLC | AE62161-5g |
3-Chloro-2-(cyclopentyloxy)pyridine |
1289193-56-1 | 97% | 5g |
$662.00 | 2024-04-20 | |
A2B Chem LLC | AE62161-1g |
3-Chloro-2-(cyclopentyloxy)pyridine |
1289193-56-1 | 97% | 1g |
$176.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1283216-1g |
3-Chloro-2-(cyclopentyloxy)pyridine |
1289193-56-1 | 97% | 1g |
¥2310.00 | 2024-08-09 | |
1PlusChem | 1P009X81-1g |
3-Chloro-2-(cyclopentyloxy)pyridine |
1289193-56-1 | 97% | 1g |
$228.00 | 2025-02-25 | |
1PlusChem | 1P009X81-5g |
3-Chloro-2-(cyclopentyloxy)pyridine |
1289193-56-1 | 97% | 5g |
$870.00 | 2025-02-25 | |
Chemenu | CM320305-5g |
3-Chloro-2-(cyclopentyloxy)pyridine |
1289193-56-1 | 95% | 5g |
$533 | 2021-08-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD325601-5g |
3-Chloro-2-(cyclopentyloxy)pyridine |
1289193-56-1 | 97% | 5g |
¥5671.0 | 2023-04-03 | |
Apollo Scientific | OR959435-1g |
3-Chloro-2-(cyclopentyloxy)pyridine |
1289193-56-1 | 97% | 1g |
£185.00 | 2025-02-21 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD325601-1g |
3-Chloro-2-(cyclopentyloxy)pyridine |
1289193-56-1 | 97% | 1g |
¥1425.0 | 2023-04-03 |
3-Chloro-2-(cyclopentyloxy)pyridine 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
3-Chloro-2-(cyclopentyloxy)pyridineに関する追加情報
Introduction to 3-Chloro-2-(cyclopentyloxy)pyridine (CAS No: 1289193-56-1)
3-Chloro-2-(cyclopentyloxy)pyridine, identified by the chemical identifier CAS No 1289193-56-1, is a significant compound in the realm of pharmaceutical and agrochemical research. This pyridine derivative has garnered attention due to its versatile structural framework, which makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both a chloro substituent and a cyclopentyloxy group on the pyridine ring imparts unique reactivity, enabling its application in multiple synthetic pathways.
The compound's structure, characterized by a pyridine core substituted at the 2-position with a cyclopentyloxy group and at the 3-position with a chloro group, provides a balanced profile of electronic and steric properties. This balance is crucial for its role as a building block in medicinal chemistry, where precise control over molecular interactions is essential for designing compounds with desired pharmacological properties. The chloro group, in particular, serves as a versatile handle for further functionalization via nucleophilic substitution reactions, while the cyclopentyloxy moiety contributes to lipophilicity and metabolic stability.
In recent years, 3-Chloro-2-(cyclopentyloxy)pyridine has been explored in the development of novel therapeutic agents. Its structural motif is reminiscent of several known bioactive compounds, suggesting potential applications in drug discovery. For instance, researchers have investigated its derivatives as kinase inhibitors, given the pyridine scaffold's prevalence in such molecules. The compound's ability to undergo selective modifications has made it a focal point in efforts to develop small-molecule inhibitors targeting various disease pathways.
One notable area of research involves the use of 3-Chloro-2-(cyclopentyloxy)pyridine in the synthesis of antiviral agents. The pyridine ring is a common structural feature in many antiviral drugs, owing to its ability to interact with biological targets such as enzymes and receptors. By incorporating this derivative into drug candidates, scientists aim to enhance binding affinity and improve pharmacokinetic profiles. Preliminary studies have shown promising results in developing compounds that disrupt viral replication cycles, highlighting the compound's potential in combating infectious diseases.
The agrochemical sector has also recognized the utility of 3-Chloro-2-(cyclopentyloxy)pyridine. Its derivatives have been explored as intermediates in the synthesis of pesticides and herbicides, where their structural features contribute to efficacy against pests while maintaining environmental safety. The chloro group facilitates further chemical transformations that can lead to compounds with enhanced selectivity and reduced toxicity, aligning with contemporary trends toward sustainable agricultural practices.
From a synthetic chemistry perspective, 3-Chloro-2-(cyclopentyloxy)pyridine offers intriguing opportunities for methodological innovation. The compound's reactivity allows for diverse functionalization strategies, including cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed transformations. These reactions enable the construction of complex molecular architectures, which are often required for achieving high potency and selectivity in drug development. Researchers have leveraged these capabilities to develop novel synthetic routes that improve efficiency and scalability.
The pharmaceutical industry continues to invest in libraries of heterocyclic compounds like 3-Chloro-2-(cyclopentyloxy)pyridine, recognizing their broad applicability across therapeutic areas. High-throughput screening (HTS) campaigns often incorporate such derivatives to identify lead compounds for further optimization. The compound's structural features make it amenable to rapid derivatization, allowing medicinal chemists to explore large chemical spaces efficiently. This approach has accelerated the discovery process in drug development pipelines.
Future research directions for 3-Chloro-2-(cyclopentyloxy)pyridine may include exploring its role in developing treatments for neurological disorders. The pyridine scaffold is well-represented in drugs targeting conditions such as Alzheimer's disease and Parkinson's disease, suggesting that derivatives of this compound could offer new therapeutic avenues. Additionally, its potential application in designing radiolabeled probes for diagnostic imaging is an emerging area of interest, where its structural stability and reactivity make it suitable for incorporation into biomolecular probes.
In conclusion,3-Chloro-2-(cyclopentyloxy)pyridine (CAS No: 1289193-56-1) stands as a versatile intermediate with significant implications across pharmaceuticals and agrochemicals. Its unique structural features enable diverse applications in drug discovery, pesticide development, and synthetic methodology innovation. As research continues to uncover new possibilities for this compound, its importance in advancing chemical biology and medicine is likely to grow further.
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